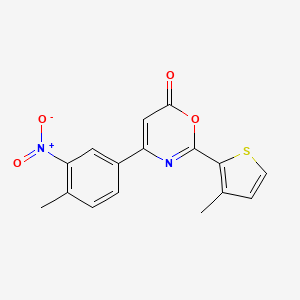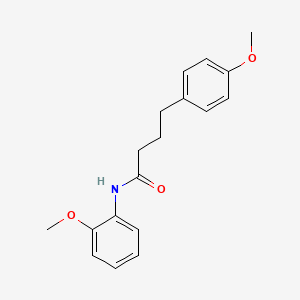
4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one, also known as MTX-1, is a chemical compound that has gained attention in scientific research due to its potential applications as a pharmaceutical agent. This compound belongs to the class of oxazinones and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one is not fully understood, but studies have suggested that it may act as a DNA intercalator, inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been shown to modulate the activity of various enzymes and proteins involved in neurodegenerative diseases and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has various biochemical and physiological effects, including inhibition of cancer cell proliferation, neuroprotection, and anti-inflammatory effects. Additionally, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been found to modulate the activity of various enzymes and proteins involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments, including its high yield and purity, and its potential applications in various areas of scientific research. However, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one also has limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
For research on 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one include further studies on its mechanism of action, optimization of its synthesis method, and development of analogues with improved solubility and reduced toxicity. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one in animal models and humans are needed to assess its potential as a pharmaceutical agent. Furthermore, research on the potential applications of 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one in other areas of scientific research, such as cardiovascular disease and autoimmune disorders, may be warranted.
Méthodes De Synthèse
The synthesis of 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one involves the reaction of 4-methyl-3-nitrobenzaldehyde and 3-methyl-2-thiophene carboxylic acid with ammonium acetate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one. This method has been optimized for high yield and purity, and has been used in various studies to produce 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one for research purposes.
Applications De Recherche Scientifique
4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has cytotoxic effects on cancer cells, particularly in breast cancer and lung cancer. Additionally, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Furthermore, 4-(4-methyl-3-nitrophenyl)-2-(3-methyl-2-thienyl)-6H-1,3-oxazin-6-one has been shown to have anti-inflammatory effects in models of arthritis and colitis.
Propriétés
IUPAC Name |
4-(4-methyl-3-nitrophenyl)-2-(3-methylthiophen-2-yl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-9-3-4-11(7-13(9)18(20)21)12-8-14(19)22-16(17-12)15-10(2)5-6-23-15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNFJLYBBPJWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C=CS3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-3-nitrophenyl)-2-(3-methylthiophen-2-yl)-1,3-oxazin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)


![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)



